molecular formula C18H22N2O4 B7805162 (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate

(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate

Cat. No.: B7805162
M. Wt: 330.4 g/mol
InChI Key: OBCRBMQFEVKESR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate (CAS: 1240613-17-5) features a pyrido[3,4-b]indole core, a bicyclic heteroaromatic system with fused pyridine and indole rings. Its structure includes:

  • A tert-butyl ester at position 2.
  • A methyl ester at position 3.
  • A stereochemical descriptor (R) at an unspecified position; available data references a related (3S)-configured isomer .

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl (3R)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCRBMQFEVKESR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate typically involves multiple steps, starting with the construction of the indole core. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of an indole derivative using an acid chloride in the presence of a Lewis acid catalyst.

  • Reduction Reactions: The reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is often employed.

  • Protection and Deprotection: Protecting groups may be used to shield functional groups during intermediate steps, followed by deprotection at the final stages.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance reaction efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using agents such as LiAlH4 or NaBH4.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: LiAlH4 and NaBH4 are standard reducing agents.

  • Substitution: Nucleophiles such as amines or halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₂N₂O₄
  • Molar Mass : 330.38 g/mol
  • Density : 1.248 g/cm³ (predicted)
  • Boiling Point : 471.9°C (predicted)
  • Storage : Sealed, dry conditions at 2–8°C .

This compound is used in pharmaceutical research, particularly in alkaloid synthesis and chiral catalysis. However, its stereochemical ambiguity (R vs. 3S) requires careful validation in applications .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key attributes of the target compound with analogs:

Compound Name CAS Core Structure Substituents Molecular Formula Molar Mass (g/mol) Storage
(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate 1240613-17-5 Pyrido[3,4-b]indole 2-tert-butyl, 3-methyl esters C₁₈H₂₂N₂O₄ 330.38 Sealed, dry, 2–8°C
Di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate 1196075-55-4 Pyrido[3,4-b]indole 2-tert-butyl, 9-tert-butyl esters C₂₁H₂₈N₂O₄ 372.46 Sealed, dry, 2–8°C
1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate Indazole 1,2-di-tert-butyl, 5-methyl C₁₇H₂₄N₂O₄ 320.39 Not specified
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 5,6-diethyl, 8-cyano, 7-(4-nitrophenyl) C₂₄H₂₃N₅O₆ 477.48 Not specified

Key Observations :

Core Heterocycle :

  • The target compound and ’s analog share a pyridoindole core, whereas and feature indazole and imidazopyridine systems, respectively. Pyridoindoles are prized for their resemblance to bioactive alkaloids like β-carbolines .
  • Indazole derivatives () exhibit higher synthetic yields (91–95%) due to stable intermediates in CuI-catalyzed cyclization .

Substituent Effects: The tert-butyl group enhances steric bulk and metabolic stability. Replacing one tert-butyl with a methyl ester (target compound vs. Electron-withdrawing groups (e.g., ’s nitro and cyano substituents) lower reactivity in nucleophilic substitutions compared to ester-protected analogs .

Stereochemical Considerations: The (3S)-configured analog (CAS: 1240613-17-5) is structurally analogous to the (R)-form in the question. Discrepancies in stereochemical descriptors may arise from nomenclature conventions (Cahn-Ingold-Prelog vs. positional numbering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.